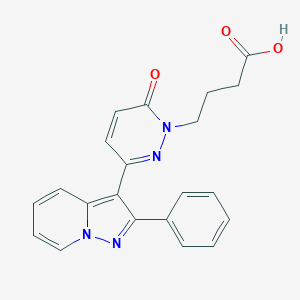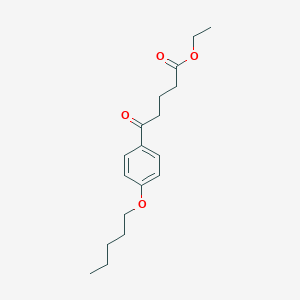
Ethyl 5-oxo-5-(4-pentyloxyphenyl)valerate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves the use of intermediates and catalysts to achieve the desired chemical structure. For example, ethyl 2,4-dioxo-4-phenylbutyrate is used as an intermediate for the preparation of enantiomerically pure α-hydroxy and α-amino acid esters, with a key step involving Pt-cinchona catalyzed enantioselective hydrogenation . Similarly, the synthesis of liquid crystalline polymers is achieved through living cationic polymerization of specific vinyl ethers . These methods could potentially be adapted for the synthesis of Ethyl 5-oxo-5-(4-pentyloxyphenyl)valerate.
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the properties of a compound. Single crystal X-ray structural analysis is a common technique used to determine the molecular geometries of compounds, as seen in the analysis of various polymorphs of ethyl 2-(2-chlorophenyl)-4-hydroxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate . The molecular geometry, vibrational frequencies, and NMR chemical shift values can also be calculated using quantum chemical calculations, as demonstrated for 4-ethyl-5-(2-hydroxyphenyl)-2H-1,2,4-triazole-3(4H)-thione .
Chemical Reactions Analysis
The reactivity of a compound is influenced by its molecular structure. For instance, chalcone derivative molecules are known for their ability to act as activated unsaturated systems in conjugated addition reactions . The synthesis of radiolabeled compounds, such as [131I/123I]-2-[5-(4-iodophenyl)pentyl]oxirane-2-carboxylic acid ethyl ester, involves specific reactions like thallation followed by treatment with radioiodide . These reactions provide insights into the types of chemical reactions that Ethyl 5-oxo-5-(4-pentyloxyphenyl)valerate might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are closely related to its molecular structure. The mesomorphic behavior of polymers, influenced by molecular weight and structure, is an example of a physical property that can be studied . The crystal and molecular structures of compounds can reveal information about intermolecular interactions and crystal packing stability . Additionally, the solubility, melting point, and optical properties can be predicted or measured to provide a comprehensive understanding of a compound's properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
A study describes a new technical synthesis for producing ethyl (R)-2-hydroxy-4-phenylbutyrate, an intermediate for several ACE inhibitors, highlighting a key step in the synthesis process with high enantiomeric purity (Herold et al., 2000).
Research on the crystal structures of related chemical compounds provides insights into their conformations and potential applications in material science (Kurbanova et al., 2009).
Applications in Green Chemistry
- A paper discusses the conversion of γ-valerolactone, derived from lignocellulosic biomass, into valeric esters such as ethyl valerate and pentyl valerate, demonstrating an application in producing biofuels (Chan-Thaw et al., 2013).
Biocatalysis and Microbial Applications
- The biocatalytic synthesis of ethyl (R)-2-hydroxy-4-phenylbutyrate using Candida krusei SW2026 highlights a practical process for achieving high enantiopurity and product titer, emphasizing the role of biocatalysis in producing pharmaceutical intermediates (Zhang et al., 2009).
Material Science and Liquid Crystal Research
- A study on the synthesis, single crystal structure, and liquid crystalline properties of bent-shaped 1,3,4-oxadiazole-based compounds reveals their potential application in the development of liquid crystal displays and other electronic devices (Zhu et al., 2009).
Eigenschaften
IUPAC Name |
ethyl 5-oxo-5-(4-pentoxyphenyl)pentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O4/c1-3-5-6-14-22-16-12-10-15(11-13-16)17(19)8-7-9-18(20)21-4-2/h10-13H,3-9,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGFBDKHVOJADC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)CCCC(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10577551 |
Source


|
| Record name | Ethyl 5-oxo-5-[4-(pentyloxy)phenyl]pentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10577551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-oxo-5-(4-pentyloxyphenyl)valerate | |
CAS RN |
138247-19-5 |
Source


|
| Record name | Ethyl 5-oxo-5-[4-(pentyloxy)phenyl]pentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10577551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

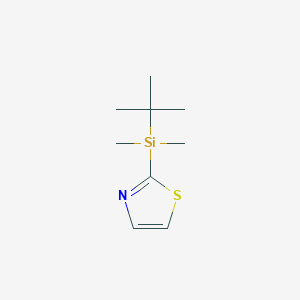
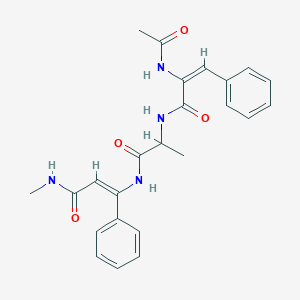
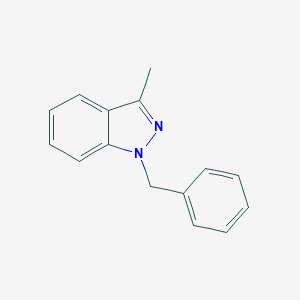
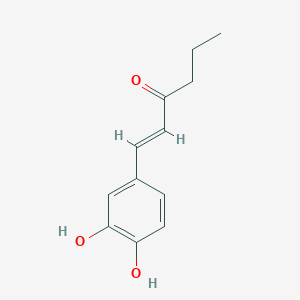
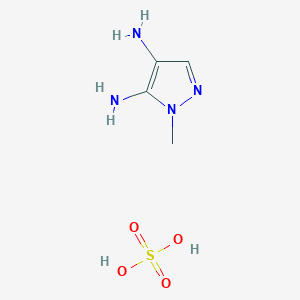
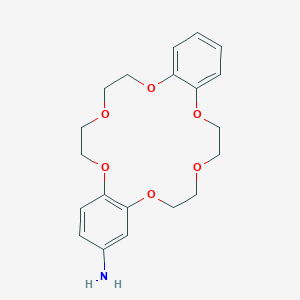
![N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B144751.png)
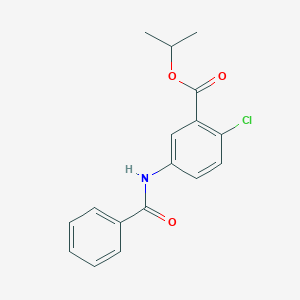
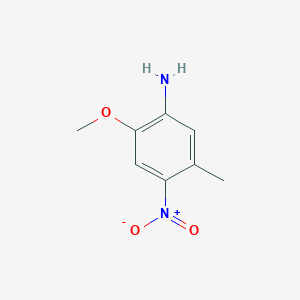
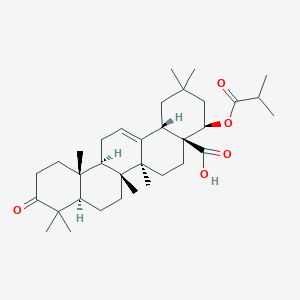
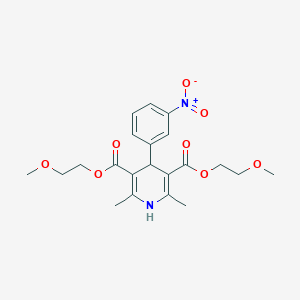
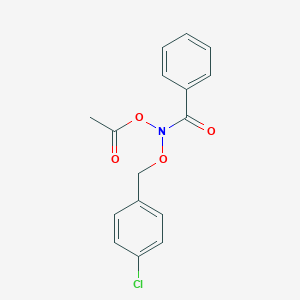
![[(2R,3R,5S)-3-hydroxy-5-methoxyoxolan-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B144771.png)
